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molecular formula C4H5ClN4 B1583919 2-Chloro-3-hydrazinylpyrazine CAS No. 63286-28-2

2-Chloro-3-hydrazinylpyrazine

Cat. No. B1583919
M. Wt: 144.56 g/mol
InChI Key: PUUGNIKJWZNTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951838B2

Procedure details

A mixture of 1-(3-chloropyrazin-2-yl)hydrazine (0.90 g, 62 mmol), triethyl orthoformate (2.3 mL), 14 mmol), and dry xylene (15 mL) was refluxed with stirring for 2 h. The mixture was brought to RT, diethyl ether was added and the suspension was filtered. The solid collected was washed with diethyl ether to afford 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (0.60 g, 62% yield). MS m/z: 155.0 (M+1).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:8][NH2:9])=[N:4][CH:5]=[CH:6][N:7]=1.[CH:10](OCC)(OCC)OCC.C1(C)C(C)=CC=CC=1>C(OCC)C>[Cl:1][C:2]1[C:3]2[N:4]([CH:10]=[N:9][N:8]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)NN
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
15 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
was brought to RT
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
CUSTOM
Type
CUSTOM
Details
The solid collected
WASH
Type
WASH
Details
was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=2N(C=CN1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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